molecular formula C20H28ClNO3 B563901 (R)-N-Desethyl Oxybutynin Hydrochloride CAS No. 181647-12-1

(R)-N-Desethyl Oxybutynin Hydrochloride

Cat. No.: B563901
CAS No.: 181647-12-1
M. Wt: 365.898
InChI Key: DSWCYTSHCYXHGW-BDQAORGHSA-N
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Description

®-N-Desethyl Oxybutynin Hydrochloride is a derivative of oxybutynin, a well-known antimuscarinic agent used primarily to treat overactive bladder. This compound is a metabolite of oxybutynin and retains similar pharmacological properties, making it a subject of interest in various scientific research fields.

Mechanism of Action

Target of Action

The primary target of ®-N-Desethyl Oxybutynin Hydrochloride, a metabolite of Oxybutynin, is the muscarinic acetylcholine receptor . This receptor plays a crucial role in the contraction of smooth muscles, such as those found in the bladder .

Mode of Action

®-N-Desethyl Oxybutynin Hydrochloride acts as an antimuscarinic agent . This compound competitively inhibits the postganglionic type 1, 2, and 3 muscarinic receptors , thereby reducing detrusor muscle activity, relaxing the bladder, and preventing the urge to void .

Biochemical Pathways

The action of ®-N-Desethyl Oxybutynin Hydrochloride primarily affects the cholinergic pathway . By blocking the muscarinic acetylcholine receptors, it prevents the binding of acetylcholine, a neurotransmitter that would normally cause muscle contraction . This results in the relaxation of the detrusor muscle in the bladder, reducing urinary urgency and frequency .

Pharmacokinetics

The pharmacokinetic properties of ®-N-Desethyl Oxybutynin Hydrochloride are similar to those of its parent compound, Oxybutynin . The mean pharmacokinetic parameters for Oxybutynin are Cmax 5.4±2.7 ng/mL, AUC inf 34.9±17.4 h ng/mL, t1/2 8.5±3.5 h and for N-desethyloxybutynin are Cmax 3.9±2.5 ng/mL, AUC inf 51.1±43.1 h ng/mL, t1/2 7.7±5.9 h . These parameters indicate the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability .

Result of Action

The primary result of the action of ®-N-Desethyl Oxybutynin Hydrochloride is the relaxation of the bladder . By inhibiting the muscarinic action of acetylcholine on smooth muscle, it reduces detrusor muscle activity, thereby preventing the urge to void . This leads to a decrease in urinary symptoms, including nocturia, urgency, and frequency, improving the quality of life for patients affected by overactive bladder .

Action Environment

The action of ®-N-Desethyl Oxybutynin Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Additionally, individual patient factors such as age, sex, weight, and health status can also impact the drug’s action, efficacy, and stability

Biochemical Analysis

Biochemical Properties

®-N-Desethyl Oxybutynin Hydrochloride plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with muscarinic receptors, particularly the M3 muscarinic receptor. This interaction inhibits the binding of acetylcholine, leading to a reduction in bladder muscle contractions . Additionally, ®-N-Desethyl Oxybutynin Hydrochloride may interact with other proteins involved in cellular signaling pathways, contributing to its therapeutic effects.

Cellular Effects

®-N-Desethyl Oxybutynin Hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting the M3 muscarinic receptor, it reduces the activity of the detrusor muscle in the bladder, leading to decreased urinary urgency and frequency . This compound may also impact other cellular processes, such as calcium signaling and smooth muscle contraction, further contributing to its therapeutic effects.

Molecular Mechanism

The molecular mechanism of ®-N-Desethyl Oxybutynin Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the M3 muscarinic receptor, preventing acetylcholine from activating the receptor. This inhibition leads to a decrease in intracellular calcium levels, reducing muscle contractions . Additionally, ®-N-Desethyl Oxybutynin Hydrochloride may influence the expression of genes involved in muscle contraction and cellular signaling, further modulating its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-N-Desethyl Oxybutynin Hydrochloride change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that ®-N-Desethyl Oxybutynin Hydrochloride remains stable under certain conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of ®-N-Desethyl Oxybutynin Hydrochloride vary with different dosages in animal models. At therapeutic doses, it effectively reduces bladder muscle contractions and urinary frequency. At higher doses, it may cause toxic or adverse effects, such as dry mouth, constipation, and dizziness . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating the importance of optimizing dosage for therapeutic use.

Metabolic Pathways

®-N-Desethyl Oxybutynin Hydrochloride is involved in several metabolic pathways. It undergoes N-deethylation, followed by oxidation to form hydroxylamine and N-oxide metabolites . These metabolic pathways involve enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation. The effects on metabolic flux and metabolite levels can influence the compound’s overall efficacy and safety.

Transport and Distribution

The transport and distribution of ®-N-Desethyl Oxybutynin Hydrochloride within cells and tissues involve various transporters and binding proteins. It is distributed throughout the body, with a high affinity for muscarinic receptors in the bladder . The compound’s localization and accumulation in specific tissues can impact its therapeutic effects and potential side effects.

Subcellular Localization

®-N-Desethyl Oxybutynin Hydrochloride’s subcellular localization affects its activity and function. It is primarily localized in the cytoplasm and cell membrane, where it interacts with muscarinic receptors . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its therapeutic efficacy and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Desethyl Oxybutynin Hydrochloride typically involves the desethylation of oxybutynin. This process can be achieved through various chemical reactions, including hydrolysis and subsequent purification steps. The key reagents used in this synthesis include oxybutynin, hydrochloric acid, and organic solvents such as methanol or ethanol. The reaction conditions often involve controlled temperatures and pH levels to ensure the selective removal of the ethyl group.

Industrial Production Methods

Industrial production of ®-N-Desethyl Oxybutynin Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

®-N-Desethyl Oxybutynin Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent compound, oxybutynin.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various derivatives of ®-N-Desethyl Oxybutynin Hydrochloride, such as its oxides, reduced forms, and substituted analogs. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

®-N-Desethyl Oxybutynin Hydrochloride has several scientific research applications:

    Chemistry: It is used as a model compound to study the mechanisms of desethylation reactions and the effects of structural modifications on pharmacological activity.

    Biology: The compound is used in studies investigating the role of muscarinic receptors in various physiological processes.

    Medicine: Research focuses on its potential therapeutic applications, including its use as an alternative treatment for overactive bladder and other conditions.

    Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    Oxybutynin: The parent compound, used widely for overactive bladder treatment.

    Tolterodine: Another antimuscarinic agent with similar therapeutic applications.

    Solifenacin: A selective M3 receptor antagonist used for overactive bladder.

    Darifenacin: A highly selective M3 receptor antagonist with fewer side effects.

Uniqueness

®-N-Desethyl Oxybutynin Hydrochloride is unique due to its specific desethylated structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar agents. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWCYTSHCYXHGW-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181647-12-1
Record name Benzeneacetic acid, α-cyclohexyl-α-hydroxy-, 4-(ethylamino)-2-butyn-1-yl ester, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181647-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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